2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
This compound is a benzamide derivative featuring a pyrrolo[3,2,1-ij]quinolin-4-one core substituted with a 2-chloro-4-nitrobenzoyl group at the 8-position. The chloro and nitro substituents on the benzamide moiety enhance electrophilicity, making the compound a candidate for enzyme inhibition or receptor modulation, particularly in therapeutic contexts such as CYP enzyme or MAO inhibition .
Properties
IUPAC Name |
2-chloro-4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-15-9-13(22(25)26)2-3-14(15)18(24)20-12-7-10-1-4-16(23)21-6-5-11(8-12)17(10)21/h2-3,7-9H,1,4-6H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSLFTZMVYQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula. Its structure features a chloro and nitro group on a benzamide backbone, along with a tetrahydropyrroloquinoline moiety that may contribute to its biological properties.
Research into the mechanisms of action for this compound suggests several pathways through which it may exert its effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer proliferation. For instance, studies indicate that derivatives of benzamides exhibit moderate to high potency against RET kinase in cellular assays .
- Antimicrobial Properties : Some analogs of this compound have demonstrated antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial DNA synthesis .
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory potential. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
Efficacy in Assays
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cancer Research : A study highlighted the efficacy of benzamide derivatives in inhibiting RET kinase activity in various cancer cell lines. The results indicated that specific substitutions on the benzamide scaffold could enhance inhibitory potency and selectivity against cancer cells harboring RET mutations .
- Antimicrobial Studies : Another research project focused on the antibacterial properties of nitro-substituted compounds similar to this benzamide. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their ability to inhibit bacterial growth effectively .
- Inflammation Models : In vivo studies demonstrated that certain analogs exhibited significant anti-inflammatory effects in animal models of arthritis. These compounds reduced swelling and pain significantly compared to control groups .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
